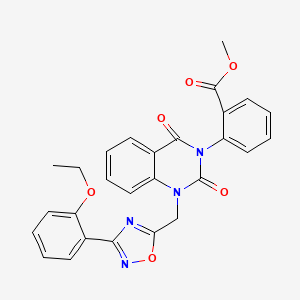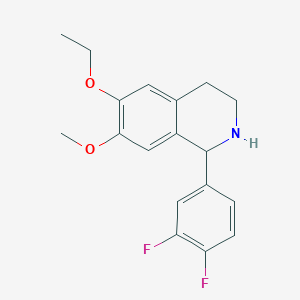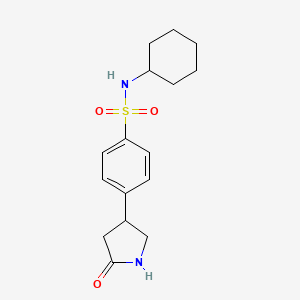![molecular formula C26H20ClN5O3 B11201808 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-YL}-N-methyl-N-phenylacetamide](/img/structure/B11201808.png)
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-YL}-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-YL}-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, an oxadiazole ring, and a naphthyridine core
Preparation Methods
The synthesis of 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-YL}-N-methyl-N-phenylacetamide involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is typically synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Synthesis of the Naphthyridine Core: The naphthyridine core can be synthesized via condensation reactions involving suitable starting materials, such as 2-aminopyridine derivatives and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the oxadiazole and naphthyridine intermediates with the chlorophenyl group and the acetamide moiety. This step often requires the use of coupling reagents, such as EDCI or DCC, and appropriate solvents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-YL}-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the naphthyridine core. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-YL}-N-methyl-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-YL}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-YL}-N-methyl-N-phenylacetamide can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including anticancer and antimicrobial properties.
Thiazole Derivatives: Thiazole-containing compounds are known for their diverse biological activities, such as antioxidant, anti-inflammatory, and antitumor effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted applications in various fields of research.
Properties
Molecular Formula |
C26H20ClN5O3 |
|---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C26H20ClN5O3/c1-16-8-13-20-23(34)21(26-29-24(30-35-26)17-9-11-18(27)12-10-17)14-32(25(20)28-16)15-22(33)31(2)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3 |
InChI Key |
GOSMWMXFKOVJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N(C)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11201733.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11201741.png)
![Tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamido]acetate](/img/structure/B11201745.png)


![N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine](/img/structure/B11201764.png)
![3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11201768.png)
![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11201770.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11201775.png)

![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-2-phenylbutanamide](/img/structure/B11201789.png)
![3-(4-Bromophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11201798.png)
![3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11201799.png)

